![molecular formula C12H15N3O2S B2694055 5-(ethylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899939-89-0](/img/structure/B2694055.png)
5-(ethylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
“5-(ethylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyridopyrimidines are derivatives of pyrido[2,3-d]pyrimidine and have a broad spectrum of biological activity . They exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistamine properties .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines has been studied using various spectroscopic techniques . Computational spectroscopic analytical items (IR, NMR, and UV–Vis) were calculated using popular DFT methods .Chemical Reactions Analysis
The possible substitution of SMe and OBu groups in pyridopyrimidinones was explored by using BnNH2 . It was demonstrated that prior oxidation of SMe group with m-chloroperbenzoic acid allowed for simpler introduction of the NHBn moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidines can be determined using various techniques. For example, the melting point can be determined experimentally . The IR, 1H NMR, and 13C NMR spectra can provide information about the functional groups present in the compound .Scientific Research Applications
Chemistry and Biological Significance
Pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, which are types of bicyclic [6 + 6] systems, have significant chemistry and biological applications . The compound “5-(ethylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” falls under this category. The main sections of its applications include synthesis methods, the reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications .
Anti-inflammatory Activities
Pyrimidines, including our compound of interest, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Epidermal Growth Factor Receptor Inhibitors
Some derivatives of pyrimidines, such as tetrahydrobenzo [4,5]thieno [2,3-d]pyrimidines, have been studied for their potential as epidermal growth factor receptor inhibitors . This suggests that “5-(ethylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” may also have potential in this area.
Inhibitory Activity
Certain pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines have shown significant inhibitory activity . Given the structural similarities, “5-(ethylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” may also exhibit similar properties.
Solvent-free Synthesis
The compound “5-(ethylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” can be synthesized in a solvent-free manner by ball-milling and without any catalyst . This method provides several advantages such as being environmentally friendly, using a simple workup procedure, and affording high yields .
Mechanism of Action
Pyridopyrimidines have been identified as inhibitors of various biological targets. For example, derivatives of 4-aminopyrido[2,3-d]pyrimidin-5-one have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors . Derivatives of 2-arylaminopyrido[2,3-d]pyrimidin-7-ones, including TKI-28, have been shown to inhibit protein tyrosine kinases .
Future Directions
properties
IUPAC Name |
5-ethylsulfanyl-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-5-18-9-7(2)6-13-10-8(9)11(16)15(4)12(17)14(10)3/h6H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELUVCCJGROAAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C2C(=NC=C1C)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(ethylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
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